
Trimethyl orthopropionate
Overview
Description
Trimethyl orthopropionate (CAS RN: 24823-81-2) is an orthoester with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol. It is characterized by three methoxy groups attached to a central propane backbone, making it a versatile reagent in organic synthesis. Analytical methods, such as gas chromatography (GC), confirm its high purity (>97.0%) and retention time of 2.987 minutes under standardized conditions . Its primary applications include serving as a protecting group for carbonyl compounds, participating in Claisen rearrangements, and acting as a precursor in the synthesis of heterocycles and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl orthopropionate can be synthesized through the reaction of propionic acid with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate ester, which is then converted to the orthoester by further reaction with methanol. The general reaction scheme is as follows:
CH3CH2COOH+3CH3OH→CH3CH2C(OCH3)3+H2O
Industrial Production Methods: In industrial settings, the production of this compound typically involves continuous processes where propionic acid and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the desired orthoester from by-products and unreacted starting materials. The use of azeotropic distillation can help in removing water formed during the reaction, driving the equilibrium towards the formation of the orthoester .
Chemical Reactions Analysis
Types of Reactions: Trimethyl orthopropionate undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form propionic acid and methanol.
Transesterification: It can react with other alcohols to form different orthoesters.
Nucleophilic Substitution: The alkoxy groups can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or methanol.
Major Products Formed:
Hydrolysis: Propionic acid and methanol.
Transesterification: Different orthoesters depending on the alcohol used.
Nucleophilic Substitution: Substituted orthoesters with the nucleophile replacing one or more alkoxy groups
Scientific Research Applications
Solvent in Organic Synthesis
TMOP serves as an effective solvent for various organic reactions. It enhances the solubility of reactants, which can lead to improved yields in chemical processes. Its ability to dissolve a wide range of organic compounds makes it particularly useful in laboratory settings .
Precursor for Synthesis
As a building block, TMOP is commonly used in the synthesis of esters and other organic compounds. This application is especially valuable in the production of fragrances and flavoring agents, where specific ester profiles are crucial for desired sensory attributes .
Polymer Production
In the polymer industry, TMOP acts as a cross-linking agent. It contributes to the development of durable materials with specific properties such as enhanced flexibility and chemical resistance. This application is critical in manufacturing coatings, adhesives, and other polymer-based products .
Research in Chemical Biology
TMOP is utilized in biochemical research, particularly in synthesizing bioactive compounds. Its role as a precursor aids drug discovery and development efforts by enabling the creation of complex molecular structures necessary for biological activity .
Coating Applications
In formulating coatings and adhesives, TMOP provides excellent adhesion and durability. These properties are essential in industries such as automotive and construction, where long-lasting performance is required .
Comparative Analysis of Applications
The following table summarizes the applications of TMOP along with their respective benefits:
Application | Description | Benefits |
---|---|---|
Solvent in Organic Synthesis | Enhances solubility and reaction yields | Improved efficiency in chemical reactions |
Precursor for Synthesis | Used to produce esters for fragrances and flavors | Essential for sensory applications |
Polymer Production | Acts as a cross-linking agent | Enhances material properties |
Research in Chemical Biology | Aids in synthesizing bioactive compounds | Supports drug discovery efforts |
Coating Applications | Provides adhesion and durability | Essential for long-lasting industrial products |
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the effectiveness of TMOP in synthesizing novel 2-alkyl-substituted imidazo[1,2-a][1,3,5]triazines through a one-pot reaction involving various orthoesters. The use of TMOP resulted in higher yields compared to other orthoesters tested, highlighting its efficiency as a synthetic reagent .
Case Study 2: Polymer Development
Research indicated that incorporating TMOP into polymer formulations significantly improved flexibility and chemical resistance. This application was particularly beneficial for creating coatings used in harsh environments, such as automotive finishes .
Mechanism of Action
The mechanism of action of trimethyl orthopropionate involves its reactivity as an orthoester. The central carbon atom, attached to three alkoxy groups, is electron-deficient, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical transformations, such as hydrolysis, transesterification, and nucleophilic substitution. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Comparison with Similar Orthoesters
Orthoesters are structurally related compounds where alkoxy groups replace hydroxyl groups in carboxylic acid derivatives. Below, Trimethyl orthopropionate is compared with triethyl orthopropionate, trimethyl orthoacetate, trimethyl orthobenzoate, and trimethyl orthoformate in terms of structural, reactive, and industrial properties.
Structural and Physical Properties
Compound | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Density (g/mL) | Purity (%) |
---|---|---|---|---|---|
This compound | 24823-81-2 | C₇H₁₄O₃ | 146.18 | N/A | >97.0 |
Triethyl orthopropionate | 115-80-0 | C₉H₂₀O₃ | 176.25 | 0.876 (25°C) | >97.0 |
Trimethyl orthoacetate | 1445-45-0 | C₅H₁₀O₃ | 118.13 | 1.005 (20°C) | >97.0 |
Trimethyl orthobenzoate | 1663-61-2 | C₁₀H₁₂O₃ | 180.20 | N/A | >97.0 |
Key Observations:
- Alkyl Chain Impact : Longer alkyl chains (e.g., triethyl vs. trimethyl) increase molecular weight and density but reduce volatility .
- Purity : All compounds exhibit >97.0% purity via GC analysis, ensuring reliability in synthetic applications .
Reactivity in Organic Syntheses
Reaction Yields and Alkyl Chain Effects
In multicomponent reactions, orthoesters with shorter alkyl chains demonstrate higher reactivity. For example:
- This compound and triethyl orthopropionate achieve yields of 55% and 46%, respectively, in Claisen rearrangements, outperforming triethyl orthobutyrate (yields <30%) .
- Hydrolysis of triethyl orthopropionate under reflux yields 14% of pyrazolone derivatives, whereas this compound forms stable intermediates in similar conditions .
Stability and Catalytic Dependence
- This compound successfully undergoes Johnson–Claisen rearrangement with propionic acid catalysis, while trimethyl orthochloroacetate requires pivalic acid due to electronic effects .
Hydrolysis Behavior
- This compound hydrolyzes to form ketones via enol tautomerization, a process exploited in prodrug synthesis .
- Triethyl orthopropionate hydrolyzes faster than its trimethyl counterpart, attributed to the increased steric hindrance of methyl groups .
Biological Activity
Trimethyl orthopropionate (TMOP) is an organo-chemical compound that has garnered attention for its diverse applications in organic synthesis, polymer production, and research in chemical biology. This article delves into the biological activity of TMOP, highlighting its roles as a solvent, precursor for synthesis, and its implications in drug discovery and development.
Chemical Structure:
this compound is an orthoester with the molecular formula . Its structure allows it to participate in various chemical reactions, making it a valuable compound in organic chemistry.
Key Applications:
- Solvent in Organic Synthesis: TMOP enhances the solubility of reactants and improves yields in various organic reactions .
- Precursor for Synthesis: It serves as a building block for synthesizing esters and other organic compounds, particularly in the fragrance and flavoring industries .
- Polymer Production: In the polymer industry, TMOP acts as a cross-linking agent, contributing to durable materials with enhanced flexibility and chemical resistance .
- Research in Chemical Biology: It is utilized in biochemical studies, particularly in synthesizing bioactive compounds which aid drug discovery efforts .
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of TMOP against various pathogens. For instance, it has shown effectiveness against strains of Staphylococcus aureus and Candida species. The Minimum Inhibitory Concentration (MIC) values indicate significant antimicrobial potential:
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 128 | 256 |
Candida albicans | 256 | 512 |
These findings suggest that TMOP may serve as a potential candidate for developing new antimicrobial agents .
Synthesis of Bioactive Compounds
TMOP's role as a reagent in synthesizing bioactive compounds has been documented. For example, it has been used to create prodrugs that exhibit antiviral properties. A notable study involved the synthesis of 2-amino-9-(3-acyloxymethyl-4-alkoxycarbonyloxybut-1-yl)purines using TMOP as a key reagent. These compounds demonstrated effective anti-hepadnaviral responses, reducing viral loads significantly in experimental models .
Case Studies
-
Antimicrobial Activity Against MRSA:
A study evaluated the effectiveness of TMOP against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that TMOP inhibited MRSA growth with an MIC value of 128 µg/mL, suggesting its potential utility in treating resistant bacterial infections . -
Synthesis of Antiviral Prodrugs:
In another investigation, TMOP was utilized to synthesize prodrugs of penciclovir. The resulting compounds exhibited high urinary recovery rates and improved antiviral efficacy compared to existing treatments like famciclovir .
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis methods for Trimethyl orthopropionate, and how can reaction efficiency be optimized?
this compound is typically synthesized via the reaction of propanal with methanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). Methodological optimization involves controlling stoichiometry (3:1 molar ratio of methanol to propanal) and reaction time (4–6 hours under reflux at 80–90°C) to minimize side products like dialkoxy acetals . Purity is enhanced by fractional distillation under reduced pressure (boiling point: 121–122°C at 760 mmHg) .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
Key techniques include:
- Gas Liquid Chromatography (GLC) : Quantifies purity (>97% by GC) and detects residual solvents .
- NMR Spectroscopy : Confirms structure via characteristic peaks (e.g., methoxy protons at δ 3.2–3.4 ppm and propionate methyl groups at δ 1.1–1.3 ppm in H NMR) .
- Refractive Index (RI) : Matches literature values (RI: ~1.394 at 20°C) to validate consistency .
Q. How is this compound utilized as a protecting group in organic synthesis?
It acts as a transient protecting group for carbonyl compounds. For example, in ketone protection, it forms a stable orthoester intermediate under acidic conditions, which can be selectively hydrolyzed post-reaction using aqueous HCl . This method minimizes unwanted side reactions in multi-step syntheses.
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound with sulfur dioxide, and how do substituents influence reaction kinetics?
this compound undergoes nucleophilic substitution with SO, producing methyl propionate and dimethyl sulfite. Reactivity is governed by steric and electronic effects: electron-donating alkyl groups (e.g., propionate) accelerate reaction rates compared to aryl substituents. Relative reactivities (Table I, ) show:
Orthoester | Relative Reactivity (24 hr, 0°C) |
---|---|
Triethyl orthoacetate | 1.00 |
This compound | 1.16 |
Triethyl orthobenzoate | 0.35 |
This trend correlates with the stability of the intermediate carbocation during alkoxy group cleavage. |
Q. How do alkoxy exchange reactions occur in this compound under catalytic conditions, and what intermediates are formed?
In the presence of catalytic SO, this compound undergoes rapid alkoxy exchange with other orthoesters (e.g., tri-n-propyl orthoacetate), forming mixed orthoesters like n-propyldiethyl orthopropionate. GLC and H NMR analyses confirm transient intermediates, suggesting a carbocation-mediated mechanism with reversible alkoxide transfer .
Q. What are the kinetic parameters governing the thermal decomposition of this compound, and how do solvents affect stability?
Kinetic studies reveal first-order decomposition in polar aprotic solvents (e.g., DMF) at elevated temperatures (>100°C), with a half-life of ~8 hours. Decomposition products include methyl propionate and methanol, identified via GC-MS. Stability is enhanced in non-polar solvents (e.g., toluene) due to reduced solvolysis .
Q. How is this compound applied in the synthesis of bioactive heterocycles, and what experimental protocols ensure high yields?
It facilitates cyclocondensation reactions, such as synthesizing 1,2,4-triazolo[4,3-a]pyrimidines. A representative protocol involves refluxing 2-hydrazinopyrimidine derivatives with this compound (6–8 hours, 120°C), yielding heterocycles with >85% purity after recrystallization. Critical parameters include anhydrous conditions and stoichiometric excess (1.2 equiv) of the orthoester .
Q. Data Contradictions and Resolution
- Reactivity Discrepancy : Triethyl orthoformate shows negligible reactivity with SO under standard conditions (vs. This compound’s 1.16 reactivity), attributed to its weaker carbocation stability. Resolution requires harsher conditions (85–90°C, 2 weeks) to force partial conversion .
- Purity Variability : Commercial batches (e.g., >97% GC purity) may contain traces of residual propanal, necessitating redistillation for sensitive applications .
Properties
IUPAC Name |
1,1,1-trimethoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-5-6(7-2,8-3)9-4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMNAIODRDOMEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179523 | |
Record name | Propane, 1,1,1-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24823-81-2 | |
Record name | 1,1,1-Trimethoxypropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24823-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1,1,1-trimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024823812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1,1,1-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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